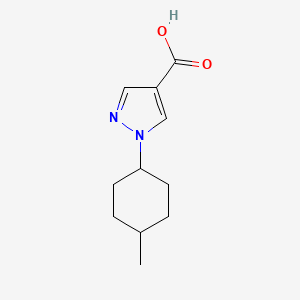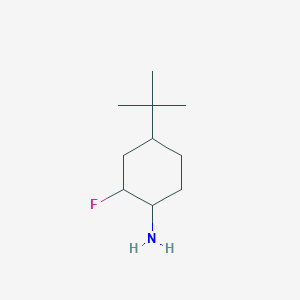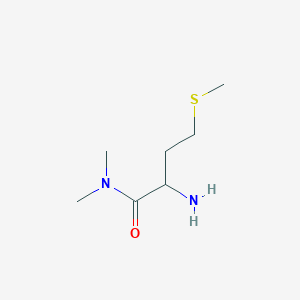![molecular formula C12H18F2N2O2 B13209084 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13209084.png)
4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a fluorinated organic compound that features a cyclohexanol core with a difluoromethyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multiple steps, starting from readily available precursorsThe fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor™ in acetonitrile under microwave conditions . The oxadiazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the fluorination step and scalable cyclization methods for the oxadiazole formation. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Formation of 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanone.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with fluorinated compounds.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as liquid crystals or polymers with specific electronic properties.
Agrochemicals: It can be used in the synthesis of herbicides, fungicides, or insecticides due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with its fluorinated and oxadiazole moieties. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins . The oxadiazole ring can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-phenyl-1,3-butanedione: A fluorinated β-diketone used as a ligand in metal complexes.
Fluconazole: A triazole antifungal agent with a similar difluorophenyl group.
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: A terphenyl derivative with potential biological activities.
Uniqueness
4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is unique due to its combination of a cyclohexanol core, difluoromethyl group, and oxadiazole ring. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18F2N2O2 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
4,4-difluoro-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H18F2N2O2/c1-8(2)10-15-9(18-16-10)7-11(17)3-5-12(13,14)6-4-11/h8,17H,3-7H2,1-2H3 |
InChI Key |
JZUVFMPKGJSPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2(CCC(CC2)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


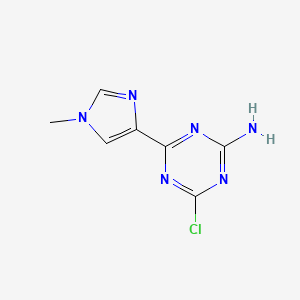
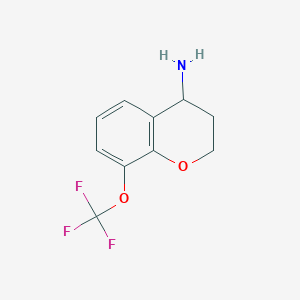
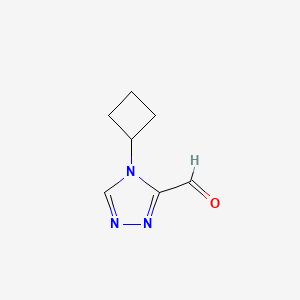
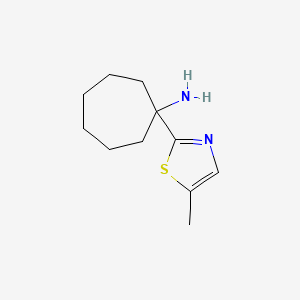

![[(3-Bromo-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13209046.png)

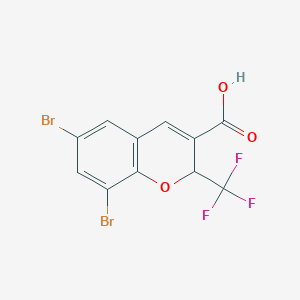
![3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13209055.png)
amine](/img/structure/B13209065.png)
